molecular formula C20H28N4O2 B2799777 N-tert-butyl-4-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)benzamide CAS No. 1241297-00-6

N-tert-butyl-4-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)benzamide

Cat. No.: B2799777
CAS No.: 1241297-00-6
M. Wt: 356.47
InChI Key: NZCRFTILHFDLJS-UHFFFAOYSA-N
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Description

N-tert-butyl-4-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)benzamide is an organic compound characterized by its complex structure, which includes a tert-butyl group, a cyanocyclohexyl moiety, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)benzamide typically involves multiple steps. One common method starts with the preparation of the cyanocyclohexyl intermediate, which is then reacted with tert-butylbenzamide under specific conditions to form the final product. The reaction conditions often include the use of organic solvents such as methanol, dichloromethane, and ether, and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-tert-butyl-4-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)benzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-tert-butyl-4-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)benzamide include:

  • 4-Amino-N-(tert-butyl)benzamide
  • N-tert-butyl-4-aminobenzamide

Uniqueness

This compound is unique due to its specific structural features, such as the presence of the cyanocyclohexyl group and the tert-butyl moiety

Properties

IUPAC Name

N-tert-butyl-4-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c1-19(2,3)24-18(26)15-7-9-16(10-8-15)22-13-17(25)23-20(14-21)11-5-4-6-12-20/h7-10,22H,4-6,11-13H2,1-3H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCRFTILHFDLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)NCC(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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